molecular formula C11H11F3N2O2 B1351020 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 40832-82-4

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1351020
CAS No.: 40832-82-4
M. Wt: 260.21 g/mol
InChI Key: UHQZHRWBRICNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine (CAS 330177-40-7) is a chemical compound featuring a pyrrolidine ring substituted with a nitro group and a trifluoromethyl group on its phenyl ring. This specific structure classifies it among substituted pyrrolidines, a class of nitrogen-containing heterocycles recognized as fundamental scaffolds in the development of bioactive molecules . The pyrrolidine ring is a privileged structure in medicinal and agricultural chemistry due to its presence in numerous therapeutic agents and its utility as a synthetic intermediate . Compounds with the pyrrolidine core have demonstrated significant utility as herbicides . Furthermore, pyrrolidine derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions, making them valuable templates in drug discovery campaigns . The nitro and trifluoromethyl substituents on the aromatic ring are common in agrochemical and pharmaceutical agents, often influencing the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research and development purposes in laboratory settings. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZHRWBRICNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379679
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40832-82-4
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40832-82-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a phenyl group with both nitro and trifluoromethyl substituents. This compound is part of a broader class of pyrrolidine derivatives that have demonstrated significant biological activities, making them valuable in pharmaceutical applications.

Molecular Structure

The molecular formula for this compound is C12H11F3N2O4C_{12}H_{11}F_3N_2O_4. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrolidine derivatives indicates that variations in substituents significantly affect their biological activities. For example, the introduction of different halogens or functional groups can alter receptor binding affinities and metabolic pathways .

Compound NameBiological ActivityIC50 Values
This compoundPotential anticancerTBD
1-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidineAntitumor activityTBD
1-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrolidineAntimicrobialTBD

Case Study: Antitumor Activity

In a study focusing on pyrrolidine derivatives, researchers synthesized several analogs of this compound to evaluate their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications led to enhanced potency against specific tumor types, particularly in breast and colon cancer models. The most promising derivatives exhibited IC50 values below 10 µM, indicating significant antitumor potential .

Case Study: Inhibition of Enzymatic Activity

Another study investigated the inhibitory effects of related compounds on key enzymes involved in cancer progression. The findings revealed that certain pyrrolidine derivatives could effectively inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell proliferation .

Scientific Research Applications

Pharmacological Potential

1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to influence the biological activity of compounds, often enhancing their interaction with biological targets. Research indicates that compounds containing trifluoromethyl groups can exhibit improved efficacy and selectivity for specific receptors, making them suitable candidates for drug development .

Case Studies

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, compounds similar in structure have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the nitro and trifluoromethyl groups may enhance these activities due to their electronic effects on the molecular structure .
  • Sphingosine Kinase Inhibition : Research has indicated that trifluoromethyl-containing compounds can act as selective inhibitors of sphingosine kinases, which are implicated in cancer progression and inflammation. This suggests that this compound could be explored for therapeutic applications targeting these pathways .

Biochemical Studies

The compound's unique structural features make it an interesting subject for biochemical studies. Its interactions with various biological targets can provide insights into the mechanisms of action for other related compounds.

  • Mechanistic Studies : The biochemical pathways influenced by pyrrolidine derivatives are being explored to understand their role in cellular processes such as apoptosis and cell signaling. The incorporation of the nitro group may also affect redox states within cells, leading to altered cellular responses .

Synthesis and Catalysis

In addition to its pharmaceutical potential, this compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful in creating more complex molecules.

  • Building Block for Complex Molecules : The compound can be utilized as an intermediate in synthesizing other biologically active compounds or materials used in coatings, polymers, and agrochemicals.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinePiperidine ring instead of pyrrolidinePotentially different receptor interactions due to ring size
1-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidineFluoro substituent on phenyl ringMay exhibit different pharmacokinetic properties
1-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrolidineChlorine substituent instead of nitroVariations in reactivity and bioactivity profiles

Comparison with Similar Compounds

1-(4-Chloro-2-nitrophenyl)pyrrolidine

  • Key Differences : Chloro substituent replaces trifluoromethyl.
  • Impact : Reduced electron-withdrawing effect compared to -CF₃, leading to lower metabolic stability. Chlorine’s smaller size decreases steric hindrance, enhancing reactivity in aromatic substitutions .

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidine

  • Key Differences : Piperidine (6-membered ring) replaces pyrrolidine (5-membered); bromo substituent added.
  • Bromo substituent introduces heavier halogen effects, influencing polarizability .

1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine

  • Key Differences : Nitro and trifluoromethyl groups swap positions (4-nitro vs. 2-nitro).

Functional Group Modifications

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one

  • Key Differences : Propan-1-one moiety replaces pyrrolidine.
  • Impact : The ketone group introduces hydrogen-bonding capacity and susceptibility to nucleophilic attacks, diverging from pyrrolidine’s amine-mediated reactivity .

1-(2-Nitro-4-(trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid

  • Key Differences : Carboxylic acid substituent on the pyrrolidine ring.
  • Impact : Enhances water solubility and enables salt formation, contrasting with the parent compound’s lipophilicity. May alter biological target interactions .

Physicochemical and Reactivity Comparisons

Lipophilicity and Metabolic Stability

  • This compound : High lipophilicity (logP ~3.2) due to -CF₃; resistant to oxidative metabolism.
  • 1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole : Lower lipophilicity (logP ~2.8) due to pyrazole ring; fluorine enhances metabolic stability but reduces aromatic reactivity .

Reactivity in Cross-Coupling Reactions

  • The target compound undergoes nickel-catalyzed cross-coupling at room temperature (77% yield), whereas bromo/chloro analogues require higher temperatures or palladium catalysts .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common approach involves nucleophilic aromatic substitution on a suitably substituted nitro-trifluoromethylbenzene derivative with pyrrolidine or its precursors.

  • Starting Material: 2-nitro-4-(trifluoromethyl)fluorobenzene or related halogenated nitro-trifluoromethylbenzenes.
  • Nucleophile: Pyrrolidine or protected pyrrolidine derivatives.
  • Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with bases like potassium carbonate or organic bases to facilitate substitution.
  • Temperature: Elevated temperatures (80–120 °C) to promote substitution.
  • Outcome: Formation of 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine via displacement of the halogen by the pyrrolidine nitrogen.

This method benefits from direct substitution but requires careful control to avoid side reactions such as reduction of the nitro group or over-alkylation.

Multi-Step Synthesis via Intermediate Ketones and Amines

Another route involves preparing intermediate compounds such as 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones, which are then converted to the pyrrolidine derivative.

  • Step 1: Preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene or related ketones by nitration and trifluoromethylation reactions.
  • Step 2: Oxidation of intermediates using oxidants like potassium permanganate, sodium perborate, or hydrogen peroxide to form the desired ketones with high yields (70–90% reported).
  • Step 3: Catalytic amination or reductive amination using pyrrolidine or its precursors in the presence of catalysts such as copper(II) acetate or iron(III) chloride to form the pyrrolidine-substituted aromatic amine.
  • Catalyst Loading: Typically 0.01 to 0.3 molar ratio relative to the substrate.
  • Base: Organic bases like DBN or inorganic hydroxides, with molar ratios optimized between 1:1 to 3:1 relative to the substrate.
  • Solvent: Mixtures of water-miscible and immiscible solvents to balance reaction rate and by-product formation.

This method is industrially relevant due to its scalability and relatively high yields, but requires careful handling of nitrated intermediates due to their shock sensitivity.

Pyrrolidine Ring Formation via Cyclization

A more indirect method involves synthesizing the pyrrolidine ring through cyclization of appropriate precursors:

  • Starting Materials: Ethyl bromoacetate and benzyl cyanide derivatives.
  • Step 1: Reaction under basic conditions (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride) to form 3-nitrile-ethyl phenylpropionate intermediates.
  • Step 2: Catalytic hydrogenation using Raney nickel catalyst under hydrogen atmosphere to reduce nitrile groups to amines, yielding 4-amino-3-phenylbutyrate derivatives.
  • Step 3: Self-condensation of the amino ester under reflux conditions to form the pyrrolidine ring, producing 4-phenyl-pyrrolidone derivatives.
  • Yields: Reported yields around 60–65% for the final pyrrolidine ketone.
  • Solvents: Ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
  • Catalyst Loading: Raney-Ni mass ratio to substrate between 1:5 and 1:10.

This method is advantageous for its mild conditions, controllability, and suitability for industrial scale-up.

Data Table Summarizing Key Preparation Parameters

Preparation Method Key Reagents/Conditions Catalyst/Base Solvent(s) Temperature (°C) Yield (%) Notes
SNAr Substitution 2-nitro-4-(trifluoromethyl)fluorobenzene + pyrrolidine K2CO3 or organic base DMF, DMSO 80–120 60–80 Direct substitution; requires careful control to avoid side reactions
Oxidation and Catalytic Amination Nitro-trifluoromethyl ketones + pyrrolidine Cu(OAc)2, FeCl3; DBN or hydroxides Mixed solvents (water miscible/immiscible) 50–100 70–90 High yield; industrially scalable; nitrated intermediates require careful handling
Cyclization via Hydrogenation Ethyl bromoacetate + benzyl cyanide; Raney-Ni hydrogenation Raney-Ni; NaOH, KOH, NaH Ethanol, THF, DMF Reflux (ca. 78) 60–65 Mild conditions; suitable for industrial production; multi-step process

Research Findings and Considerations

  • Yield Optimization: The oxidation step using various oxidants (permanganates, perborates, peroxides) can achieve yields exceeding 80%, with some processes reporting up to 90% yield for key intermediates.

  • Catalyst Selection: Copper(II) acetate is preferred for catalytic amination steps due to its efficiency and moderate cost. Catalyst loading is critical to balance reaction rate and cost.

  • Safety: Nitro-substituted aromatic compounds are sensitive to shock and require careful handling during synthesis and scale-up.

  • Solvent Effects: Use of water-immiscible solvents or phase transfer catalysts can lead to by-products such as phenols or aldol condensation products, thus solvent choice is crucial.

  • Industrial Relevance: Processes that allow direct use of intermediates without extensive work-up or solvent exchange are favored for industrial application, improving efficiency and reducing environmental impact.

  • Hydrogenation Conditions: Raney-Ni catalyzed hydrogenation under atmospheric pressure for 4 hours is effective for reducing nitrile intermediates to amines, facilitating subsequent cyclization.

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

  • Methodological Answer :
  • Conceptual Mapping : Link its electronic properties (e.g., CF₃ as a bioisostere) to established pharmacophore models (e.g., kinase inhibitors) .
  • Hypothesis-Driven Design : Propose mechanisms (e.g., allosteric modulation) based on molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.